molecular formula C11H15BrN2O B15281132 3-Bromo-2-(piperidin-4-ylmethoxy)pyridine

3-Bromo-2-(piperidin-4-ylmethoxy)pyridine

Cat. No.: B15281132
M. Wt: 271.15 g/mol
InChI Key: WBLZMWAWPVZOKF-UHFFFAOYSA-N
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Description

3-Bromo-2-(piperidin-4-ylmethoxy)pyridine is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a bromine atom attached to the second position of a pyridine ring, with a piperidin-4-ylmethoxy group at the third position. Its unique structure makes it a valuable candidate for various scientific applications, particularly as an inhibitor of specific enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(piperidin-4-ylmethoxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-bromo-2-chloro-5-hydroxypridine with BOC-protected 4-(hydroxymethyl)piperidine in the presence of diisopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran at 0°C. The resulting mixture is then subjected to further reactions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(piperidin-4-ylmethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(piperidin-4-ylmethoxy)pyridine involves its interaction with LSD1. The compound acts as a competitive inhibitor, binding to the enzyme’s active site and preventing the demethylation of histone H3 lysine 4 (H3K4). This inhibition leads to increased methylation levels at H3K4, affecting gene expression and cellular proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-(piperidin-4-ylmethoxy)pyridine is unique due to its potent inhibitory activity against LSD1, which is not commonly observed in other similar compounds. Its specific structure allows for high selectivity and efficacy in inhibiting this enzyme, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

3-bromo-2-(piperidin-4-ylmethoxy)pyridine

InChI

InChI=1S/C11H15BrN2O/c12-10-2-1-5-14-11(10)15-8-9-3-6-13-7-4-9/h1-2,5,9,13H,3-4,6-8H2

InChI Key

WBLZMWAWPVZOKF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1COC2=C(C=CC=N2)Br

Origin of Product

United States

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